molecular formula C15H24N2O3S B10862584 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea CAS No. 443662-40-6

1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B10862584
CAS No.: 443662-40-6
M. Wt: 312.4 g/mol
InChI Key: RGRFNZSSZFQHNH-UHFFFAOYSA-N
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Description

Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a 3-(1-methylethoxy)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- typically involves the reaction of 2,5-dimethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-phenyl-N’-[3-(1-methylethoxy)propyl]-
  • Thiourea, N-(2,5-dimethoxyphenyl)-N’-methyl-

Uniqueness

Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is unique due to the presence of both the 2,5-dimethoxyphenyl ring and the 3-(1-methylethoxy)propyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other thiourea derivatives.

Properties

CAS No.

443662-40-6

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C15H24N2O3S/c1-11(2)20-9-5-8-16-15(21)17-13-10-12(18-3)6-7-14(13)19-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,21)

InChI Key

RGRFNZSSZFQHNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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